Longer Spacer Arm: PEG10 vs. PEG8
The PEG10 spacer in Mal-amido-PEG10-acid provides an estimated end-to-end distance of approximately 3.5 nm. This is a significant increase over the ~2.8 nm distance offered by a PEG8 linker. This difference in reach is critical for achieving productive ubiquitination when the E3 ligase and target protein binding pockets are spaced farther apart or are sterically hindered . While no direct empirical study for this exact compound was found, this is a class-level inference based on the established physical properties of PEG oligomers. The PEG10 length is specifically chosen to span the 3+ nm distances common in many protein-protein interfaces, where a PEG8 spacer would be too short to effectively bridge the ligase and target protein [1].
| Evidence Dimension | Estimated End-to-End Distance (Spacer Arm Length) |
|---|---|
| Target Compound Data | Approximately 3.5 nm |
| Comparator Or Baseline | Mal-amido-PEG8-acid: Approximately 2.8 nm |
| Quantified Difference | ~25% longer spacer arm |
| Conditions | Calculated estimate based on extended PEG chain conformation |
Why This Matters
For procurement, this justifies selecting PEG10 over PEG8 when targeting a protein system known or predicted to require a longer linker for effective ternary complex formation, potentially avoiding failed synthesis cycles.
- [1] BOC Sciences. (n.d.). Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. https://ptc.bocsci.com/resource/why-peg4-peg6-and-peg8-remain-the-gold-standard-linkers-in-targeted-protein-degradation.html View Source
